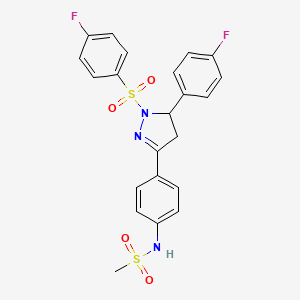

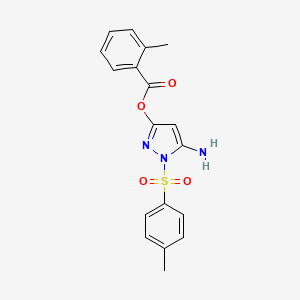

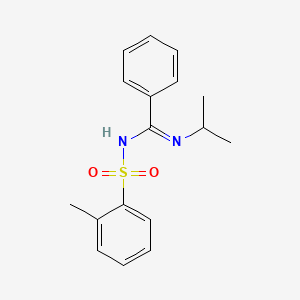

5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate” is a compound that belongs to the class of organic compounds known as benzyl cyanides . It is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring that is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent .Chemical Reactions Analysis

Pyrazoles, including “this compound”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Aplicaciones Científicas De Investigación

Synthesis and Anti-tumor Applications

A Convenient Synthesis and Molecular Modeling Study of Novel Derivatives as Anti-tumor Agents : This study outlines an efficient method for obtaining ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, leading to the synthesis of a series of derivatives with significant effects in mouse tumor model cancer cell lines (EAC) and human cancer cell lines of colon cancer (HCT-29) and breast cancer (MCF-7) through docking studies (Nassar, Atta-Allah, & Elgazwy, 2015).

Catalysis and Organic Synthesis Applications

Nano α-Al2O3 Supported Ammonium Dihydrogen Phosphate as a Novel Catalyst : This research developed a simple and efficient route for the preparation of derivatives from the condensation of various aldehydes with malononitrile and other compounds, using NH4H2PO4/Al2O3 as a catalyst, highlighting the environmental benefits and efficiency of the process (Maleki & Ashrafi, 2014).

Analgesic and Antioxidant Activities

Synthesis, Antioxidant, and Analgesic Activities of Schiff Bases : A series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole were synthesized and evaluated for their analgesic and antioxidant activities, demonstrating significant properties (Karrouchi et al., 2016).

Spectroscopic Characterization and Biological Evaluation

Spectroscopic Characterization and Evaluation of Biological Activities : This study involved the synthesis, spectroscopic characterization, and evaluation of the antioxidant and α-glucosidase inhibitory activities of Schiff bases containing triazole and pyrazole rings, displaying significant inhibitory potentials (Pillai et al., 2019).

Mecanismo De Acción

While the specific mechanism of action for “5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate” is not mentioned in the search results, it’s worth noting that pyrazole derivatives are extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .

Safety and Hazards

Direcciones Futuras

Pyrazoles, including “5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate”, are being explored for their potential applications in various fields. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . Researchers are currently developing several synthetic strategies for the preparation of new heterocyclic compounds containing N-sulfonylamino- and N-sulfonyl moieties, which have recently been shown to possess significant biological activity .

Propiedades

IUPAC Name |

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-12-7-9-14(10-8-12)26(23,24)21-16(19)11-17(20-21)25-18(22)15-6-4-3-5-13(15)2/h3-11H,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEDJYFPFQELTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2659077.png)

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2659078.png)

![5-(4-fluorophenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-2-carboxamide](/img/structure/B2659079.png)

![5-{9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-9-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2659081.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2659086.png)

![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid](/img/structure/B2659087.png)